molecular formula C15H19Cl2N5O3 B10841374 2,5''-dichloro-5''-deoxy-N6-cyclopentyladenosine

2,5''-dichloro-5''-deoxy-N6-cyclopentyladenosine

Cat. No.: B10841374
M. Wt: 388.2 g/mol
InChI Key: GWUOJELSUSGGDU-IDTAVKCVSA-N
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Description

2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is a synthetic purine nucleoside analog. It is structurally related to adenosine and has been studied for its potential biological activities, particularly as an agonist for adenosine receptors . This compound is of interest due to its potential therapeutic applications in various fields, including oncology and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine involves multiple steps, starting from adenosine derivatives. The key steps include:

    Chlorination: Introduction of chlorine atoms at the 2 and 5’ positions.

    Deoxygenation: Removal of the hydroxyl group at the 5’ position.

    Cyclopentylation: Introduction of a cyclopentyl group at the N6 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reagents and catalysts.

    Purification: Techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.

    Reduction: Reduction reactions can occur at the chlorinated positions.

    Substitution: Nucleophilic substitution reactions are common, especially at the 2 and 5’ positions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation Products: Cyclopentyl ketones.

    Reduction Products: Dechlorinated analogs.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A3 receptor. The binding of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine to the A3 receptor leads to:

Comparison with Similar Compounds

Uniqueness: 2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is unique due to its dual chlorination and deoxygenation, which confer distinct chemical and biological properties. Its ability to selectively target adenosine receptors makes it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C15H19Cl2N5O3

Molecular Weight

388.2 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H19Cl2N5O3/c16-5-8-10(23)11(24)14(25-8)22-6-18-9-12(19-7-3-1-2-4-7)20-15(17)21-13(9)22/h6-8,10-11,14,23-24H,1-5H2,(H,19,20,21)/t8-,10-,11-,14-/m1/s1

InChI Key

GWUOJELSUSGGDU-IDTAVKCVSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CCl)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CCl)O)O

Origin of Product

United States

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